molecular formula NO2(−)<br>NO2- B080452 Nitrite CAS No. 14797-65-0

Nitrite

Cat. No. B080452
CAS RN: 14797-65-0
M. Wt: 46.006 g/mol
InChI Key: IOVCWXUNBOPUCH-UHFFFAOYSA-M
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Patent
US06372727B1

Procedure details

Peroxynitrite was prepared as described previously (17). Briefly, an aqueous solution of 0.6 M sodium nitrite was rapidly mixed with an equal volume of 0.7 M hydrogen peroxide containing 0.6 M HCl and immediately quenched with the same volume of 1.5 M NaOH. All reaction solutions were kept on ice. The concentration of peroxynitrite was determined spectrally in 0.1 M NaOH (ε302 nm=1,670 M−1cm−1) (18). The concentration of freshly synthesized peroxynitrite solutions was typically 150 mM 180 mM (75% of theoretical yield) leaving a 25% contamination (50 mM) by of H2O2 and nitrite. Thus, when 20 μM peroxynitrite was used to oxidize Mn porphyrins, 5 μM each of H2O2 and nitrite were present. Tetramethylammonium peroxynitrite (purchased from Alexis), which has no H2O2 contamination, was used to assess any interference due to H2O2. H2O2 increased the rate of re-reduction of Mn(IV)porphyrins back to their respective Mn(III) forms, apparently via direct reduction of the Mn(IV)=O intermediate. However, the rate of H2O2-mediated re-reduction was roughly 1500-fold slower than oxidation of Mn(III)porphyrins by peroxynitrite. Thus, interference with peroxynitrite-mediated metalloporphyrin oxidation by the low micromolar amounts of H2O2 present was negligible.
[Compound]
Name
( 17 )
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0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step Two
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Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=[O:2].[Na+].[OH:5][OH:6].[N:7]([O:9][O-:10])=[O:8]>[OH-].[Na+]>[N:7]([O:9][O-:10])=[O:8].[OH:5][OH:6].[N:1]([O-:3])=[O:2] |f:0.1,4.5|

Inputs

Step One
Name
( 17 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
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0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
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0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
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0 (± 1) mol
Type
reactant
Smiles
N(=O)O[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)O[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
immediately quenched with the same volume of 1.5 M NaOH
CUSTOM
Type
CUSTOM
Details
All reaction solutions
CUSTOM
Type
CUSTOM
Details
150 mM 180 mM (75% of theoretical yield)

Outcomes

Product
Name
Type
product
Smiles
N(=O)O[O-]
Name
Type
product
Smiles
OO
Name
Type
product
Smiles
N(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06372727B1

Procedure details

Peroxynitrite was prepared as described previously (17). Briefly, an aqueous solution of 0.6 M sodium nitrite was rapidly mixed with an equal volume of 0.7 M hydrogen peroxide containing 0.6 M HCl and immediately quenched with the same volume of 1.5 M NaOH. All reaction solutions were kept on ice. The concentration of peroxynitrite was determined spectrally in 0.1 M NaOH (ε302 nm=1,670 M−1cm−1) (18). The concentration of freshly synthesized peroxynitrite solutions was typically 150 mM 180 mM (75% of theoretical yield) leaving a 25% contamination (50 mM) by of H2O2 and nitrite. Thus, when 20 μM peroxynitrite was used to oxidize Mn porphyrins, 5 μM each of H2O2 and nitrite were present. Tetramethylammonium peroxynitrite (purchased from Alexis), which has no H2O2 contamination, was used to assess any interference due to H2O2. H2O2 increased the rate of re-reduction of Mn(IV)porphyrins back to their respective Mn(III) forms, apparently via direct reduction of the Mn(IV)=O intermediate. However, the rate of H2O2-mediated re-reduction was roughly 1500-fold slower than oxidation of Mn(III)porphyrins by peroxynitrite. Thus, interference with peroxynitrite-mediated metalloporphyrin oxidation by the low micromolar amounts of H2O2 present was negligible.
[Compound]
Name
( 17 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Type
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reactant
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0 (± 1) mol
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Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=[O:2].[Na+].[OH:5][OH:6].[N:7]([O:9][O-:10])=[O:8]>[OH-].[Na+]>[N:7]([O:9][O-:10])=[O:8].[OH:5][OH:6].[N:1]([O-:3])=[O:2] |f:0.1,4.5|

Inputs

Step One
Name
( 17 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)O[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)O[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
immediately quenched with the same volume of 1.5 M NaOH
CUSTOM
Type
CUSTOM
Details
All reaction solutions
CUSTOM
Type
CUSTOM
Details
150 mM 180 mM (75% of theoretical yield)

Outcomes

Product
Name
Type
product
Smiles
N(=O)O[O-]
Name
Type
product
Smiles
OO
Name
Type
product
Smiles
N(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.